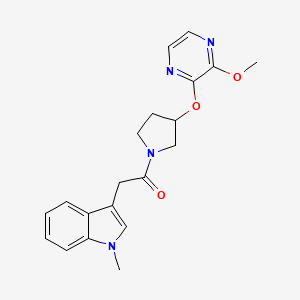
1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant data and studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H17N3O3, with a molecular weight of approximately 319.38 g/mol. Its structure features a pyrrolidine ring, a methoxypyrazine moiety, and an indole group, which contribute to its diverse biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antibacterial and antifungal properties. The presence of the pyrazinone ring suggests potential applications in combating microbial infections. For instance, derivatives of pyrazoles have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Research on related pyrazole derivatives has demonstrated their ability to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR . In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer therapy development.
| Study Focus | Findings | Reference |
|---|---|---|
| Pyrazole Activity | Cytotoxicity against cancer cells | |
| Indole Compounds | Inhibition of cancer-related enzymes |
Neuroprotective Effects
Certain derivatives related to this compound have been shown to possess neuroprotective properties. These effects are attributed to their ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. The combination of the methoxypyrazine and indole functionalities may enhance these protective effects .
The mechanism of action for this compound involves interactions with various biological targets such as enzymes and receptors. The unique structural features allow it to bind effectively to these targets, potentially inhibiting or modulating their activity. For example, molecular docking studies suggest that the compound can interact with cyclooxygenase enzymes (COX), which are critical in inflammatory pathways .
Case Studies
Several studies have evaluated the biological activities of related compounds:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives against resistant strains of bacteria. Results indicated that certain compounds had minimal inhibitory concentrations (MICs) as low as 0.13 µg/mL .
- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that some derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as anticancer agents .
科学研究应用
Research indicates that this compound exhibits a range of biological activities:
Antiproliferative Effects
Studies have demonstrated that the compound possesses significant antiproliferative properties against various cancer cell lines. For example:
- HeLa Cells : Exhibited IC50 values as low as 0.02 mM, indicating strong cytotoxicity.
- Murine Leukemia (L1210) : Significant inhibition was observed, suggesting its potential utility in hematological malignancies.
Structure-Activity Relationship (SAR)
Analyzing the structure-activity relationship reveals how modifications to the compound's structure can enhance its biological activity:
- Pyrrolidine Substitutions : Changes at specific positions on the pyrrolidine ring can significantly alter potency.
- Methoxy Substituents : The presence of methoxy groups enhances interactions with target proteins, improving efficacy.
Potential Applications
The diverse biological activities of 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone suggest several potential applications:
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent in:
- Cancer Treatment : Due to its antiproliferative effects, it could be developed into an anticancer drug.
Antimicrobial Research
Given the presence of the pyrazine moiety, there is potential for applications in antimicrobial research, targeting various pathogens.
Enzyme Inhibition Studies
The ability to interact with biological molecules such as proteins and nucleic acids makes this compound a candidate for studying enzyme inhibition and receptor binding.
Case Studies
Several studies have evaluated the biological activity and therapeutic potential of this compound:
- Study on Cancer Cell Lines : A comprehensive evaluation indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds.
- Mechanistic Insights : Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction.
属性
IUPAC Name |
1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-23-12-14(16-5-3-4-6-17(16)23)11-18(25)24-10-7-15(13-24)27-20-19(26-2)21-8-9-22-20/h3-6,8-9,12,15H,7,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIGIKMPKDCESP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CN=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














